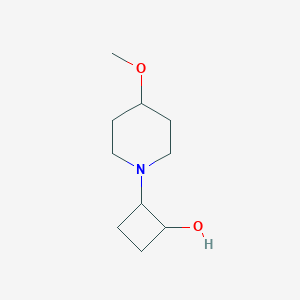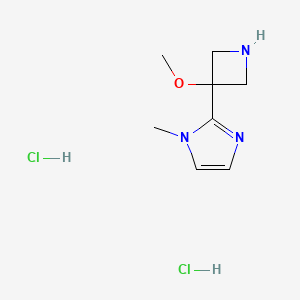![molecular formula C14H12N2O4S B2369086 N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide CAS No. 2097920-68-6](/img/structure/B2369086.png)
N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are organosulfur compounds that consist of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . They are typically crystalline and many important drugs contain the sulfonamide group .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . In a study, five ionic liquids of pyridinium sulfonamide were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .
Molecular Structure Analysis
The sulfonamide functional group is an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .
科学的研究の応用
- Bifuran-Pyridine derivatives have shown promise as potential drug candidates due to their unique structure and biological activities. Researchers explore their interactions with specific protein targets, aiming to design novel therapeutics for diseases like cancer, inflammation, or neurodegenerative disorders .
- Bifuran-Pyridine acts as a versatile ligand in coordination complexes. Its ability to chelate metal ions (such as copper, zinc, or palladium) makes it valuable in catalysis, sensing, and materials science. Researchers investigate its coordination behavior and tailor ligand-metal interactions for specific applications .
- Bifuran-Pyridine derivatives exhibit interesting electronic properties, making them suitable for organic semiconductors and light-emitting materials. Scientists explore their use in organic solar cells, field-effect transistors, and electroluminescent devices .
- Researchers study the photophysical properties of Bifuran-Pyridine, including absorption, emission, and excited-state behavior. These insights contribute to understanding light-driven processes and designing photoactive materials for imaging, sensing, or photodynamic therapy .
- Bifuran-Pyridine can self-assemble into supramolecular architectures. Scientists investigate its host-guest interactions with small molecules, ions, or other ligands. Applications include molecular recognition, drug delivery, and nanoscale materials .
- Bifuran-Pyridine-based sensors detect specific analytes (such as metal ions, pH, or gases) in environmental samples. Researchers explore their use in water quality monitoring, pollutant detection, and environmental remediation .
Medicinal Chemistry and Drug Development
Metal Coordination Chemistry
Organic Electronics and Optoelectronics
Photophysics and Photobiology
Supramolecular Chemistry and Host-Guest Interactions
Environmental Chemistry and Sensors
作用機序
Target of Action
N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . By binding to the active site of the enzyme, it prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of folic acid, which in turn inhibits bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the production of dihydropteroate, a key intermediate in the synthesis of folic acid . This leads to a decrease in the levels of folic acid, which is essential for various cellular processes, including DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of the action of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, the compound deprives bacteria of a crucial nutrient, thereby inhibiting their ability to grow and reproduce .
Action Environment
The efficacy and stability of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Safety and Hazards
特性
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-14(20-11)13-4-2-8-19-13/h1-8,10,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUGDPCELRDNOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)
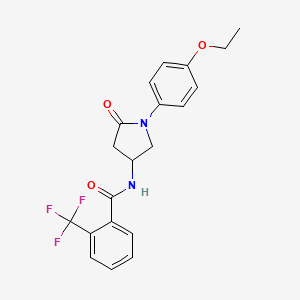
![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)


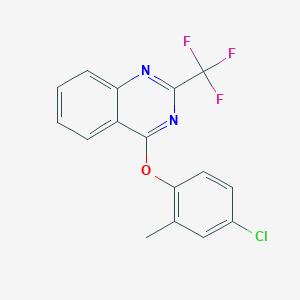
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)
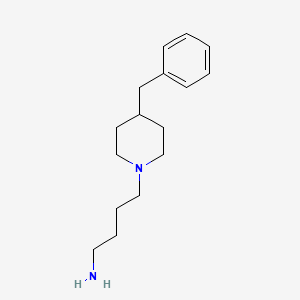
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)
